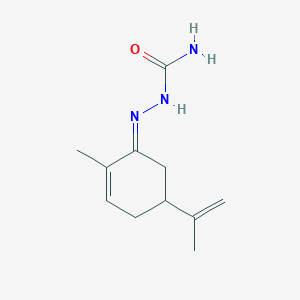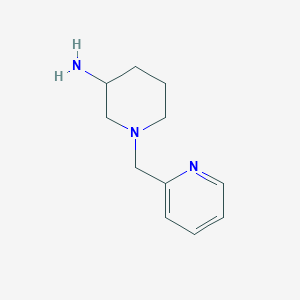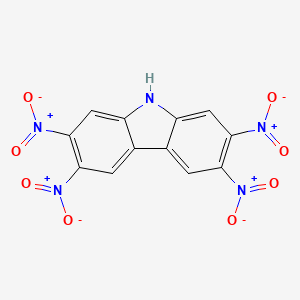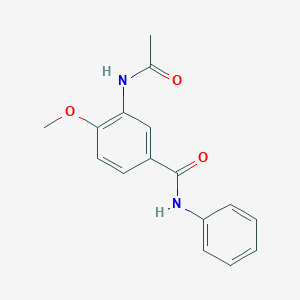
N'-hydroxy-4'-propyl-1,1'-bi(cyclohexyl)-4-carboximidamide
Übersicht
Beschreibung
N-hydroxy-4'-propyl-1,1'-bi(cyclohexyl)-4-carboximidamide (PHCCC) is a compound that has gained attention in the scientific community due to its potential as a therapeutic agent for various neurological disorders. PHCCC is a positive allosteric modulator of metabotropic glutamate receptor subtype 4 (mGluR4), which is involved in the regulation of neurotransmitter release and synaptic plasticity.
Wirkmechanismus
N'-hydroxy-4'-propyl-1,1'-bi(cyclohexyl)-4-carboximidamide is a positive allosteric modulator of mGluR4, which is a G protein-coupled receptor that is primarily expressed in the brain. Activation of mGluR4 leads to the inhibition of neurotransmitter release and the regulation of synaptic plasticity. N'-hydroxy-4'-propyl-1,1'-bi(cyclohexyl)-4-carboximidamide enhances the activity of mGluR4 by binding to a site on the receptor that is distinct from the glutamate binding site. This results in an increase in the potency and efficacy of glutamate-mediated responses.
Biochemical and Physiological Effects:
N'-hydroxy-4'-propyl-1,1'-bi(cyclohexyl)-4-carboximidamide has been shown to have a number of biochemical and physiological effects. Studies have shown that N'-hydroxy-4'-propyl-1,1'-bi(cyclohexyl)-4-carboximidamide can increase the release of dopamine in the striatum, which is a key region of the brain involved in motor function. N'-hydroxy-4'-propyl-1,1'-bi(cyclohexyl)-4-carboximidamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the survival and growth of neurons. In addition, N'-hydroxy-4'-propyl-1,1'-bi(cyclohexyl)-4-carboximidamide has been shown to reduce the expression of pro-inflammatory cytokines, which are involved in the development of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N'-hydroxy-4'-propyl-1,1'-bi(cyclohexyl)-4-carboximidamide in lab experiments is that it is a highly selective and potent modulator of mGluR4. This allows for the specific modulation of mGluR4-mediated responses without affecting other glutamate receptors. However, one of the limitations of using N'-hydroxy-4'-propyl-1,1'-bi(cyclohexyl)-4-carboximidamide is that it is a relatively new compound and its long-term effects on the brain are not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on N'-hydroxy-4'-propyl-1,1'-bi(cyclohexyl)-4-carboximidamide. One area of research is the development of more potent and selective modulators of mGluR4. Another area of research is the investigation of the long-term effects of N'-hydroxy-4'-propyl-1,1'-bi(cyclohexyl)-4-carboximidamide on the brain. Additionally, research is needed to determine the potential therapeutic applications of N'-hydroxy-4'-propyl-1,1'-bi(cyclohexyl)-4-carboximidamide for various neurological disorders. Finally, studies are needed to investigate the potential of N'-hydroxy-4'-propyl-1,1'-bi(cyclohexyl)-4-carboximidamide as a tool for understanding the role of mGluR4 in brain function and disease.
Wissenschaftliche Forschungsanwendungen
N'-hydroxy-4'-propyl-1,1'-bi(cyclohexyl)-4-carboximidamide has been studied extensively for its potential as a therapeutic agent for various neurological disorders such as Parkinson's disease, epilepsy, and anxiety. Studies have shown that N'-hydroxy-4'-propyl-1,1'-bi(cyclohexyl)-4-carboximidamide can improve motor function and reduce the severity of symptoms in animal models of Parkinson's disease. N'-hydroxy-4'-propyl-1,1'-bi(cyclohexyl)-4-carboximidamide has also been shown to have anticonvulsant effects in animal models of epilepsy. In addition, N'-hydroxy-4'-propyl-1,1'-bi(cyclohexyl)-4-carboximidamide has been shown to have anxiolytic effects in animal models of anxiety.
Eigenschaften
IUPAC Name |
N'-hydroxy-4-(4-propylcyclohexyl)cyclohexane-1-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18-19/h12-15,19H,2-11H2,1H3,(H2,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOWGZFSDVQWAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1CCC(CC1)C2CCC(CC2)/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-hydroxy-4-(4-propylcyclohexyl)cyclohexane-1-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1,3-benzoxazol-2-yl)-3H-benzo[f]chromen-3-one](/img/structure/B3839552.png)
![5-(3,3-dimethylbicyclo[2.2.1]hept-2-yl)-2-pentanone semicarbazone](/img/structure/B3839559.png)
methanone](/img/structure/B3839568.png)

![5-cyclopentyl-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B3839578.png)





![4-[(1,4-dihydroxy-9,10-dioxo-9,10-dihydro-2-anthracenyl)oxy]-N-(3-methoxypropyl)benzenesulfonamide](/img/structure/B3839635.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-3-butenamide](/img/structure/B3839637.png)

![5-(2-nitrophenyl)-2-furaldehyde {[2-(5-amino-1,3,4-thiadiazol-2-yl)acetyl]oxy}hydrazone](/img/structure/B3839643.png)